molecular formula C9H15NO2 B3060536 methyl (2Z)-azepan-2-ylideneacetate CAS No. 50621-07-3

methyl (2Z)-azepan-2-ylideneacetate

Cat. No.: B3060536
CAS No.: 50621-07-3
M. Wt: 169.22 g/mol
InChI Key: MDEQSBWUWZBGQO-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state (solid, liquid, gas) at room temperature .


Synthesis Analysis

This involves studying the methods used to synthesize the compound. It can include the types of reactions involved, the reagents used, the conditions under which the synthesis is carried out, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the mechanisms of these reactions .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and others. It also includes studying the compound’s chemical stability and reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological molecules, and the biochemical pathways it affects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes understanding safe handling and storage procedures .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2Z)-azepan-2-ylideneacetate involves the condensation of 2-azepanone with methyl (2Z)-2-bromoacetate followed by deprotonation and elimination to form the desired product.", "Starting Materials": [ "2-azepanone", "methyl (2Z)-2-bromoacetate", "sodium hydride", "dimethylformamide" ], "Reaction": [ "2-azepanone is reacted with methyl (2Z)-2-bromoacetate in the presence of sodium hydride and dimethylformamide to form the intermediate product", "The intermediate product is then deprotonated and undergoes elimination to form methyl (2Z)-azepan-2-ylideneacetate" ] }

CAS No.

50621-07-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-(azepan-2-ylidene)acetate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h7,10H,2-6H2,1H3

InChI Key

MDEQSBWUWZBGQO-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)/C=C\1/CCCCCN1

SMILES

COC(=O)C=C1CCCCCN1

Canonical SMILES

COC(=O)C=C1CCCCCN1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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